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molecular formula C15H22N2 B8545625 4-(Dibutylamino)benzonitrile

4-(Dibutylamino)benzonitrile

Cat. No. B8545625
M. Wt: 230.35 g/mol
InChI Key: BHILJGCLDPBJDC-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 4-chlorobenzonitrile (70 mg, 0.51 mmol) reacted with N,N-di-n-butylamine (77 mg, 0.60 mmol) using 1 mol % Pd(dba)2, 2 mol % of ligand, and K3PO4 (254 mg, 1.20 mmol) at 100° C. in DME solvent to give the title compound (110 mg, 94%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.43 (d, 2H, J=8.7 Hz), 6.58 (d, 2H, J=9.0 Hz), 3.28 (t, 4H, J=7.5 and 8.1 Hz), 1.58 (m, 4H), 1.36 (m, 4H), 0.97 (t, 6H, J=7.2 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 150.59, 133.52, 120.88, 111.01, 96.20, 50.64, 29.08, 20.20, 13.89. GC/MS(EI): m/z 230 (M+). Anal. Calcd for C15H22N2: C, 78.21; H, 9.63; N, 12.16. Found: C, 78.22; H, 9.75; N, 12.29.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
254 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][CH2:12][CH3:13].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd]>[CH2:10]([N:14]([CH2:15][CH2:16][CH2:17][CH3:18])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH2:11][CH2:12][CH3:13] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
77 mg
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
K3PO4
Quantity
254 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C1=CC=C(C=C1)C#N)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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